5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
説明
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold recognized for its pharmacological relevance in kinase inhibition and anticancer activity . The core structure is modified with a 1,2,4-oxadiazole moiety at the 5-position and a p-tolyl group at the 1-position. The p-tolyl group contributes to lipophilicity, influencing membrane permeability .
特性
IUPAC Name |
5-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN6O2/c1-12-2-5-14(6-3-12)29-20-15(9-25-29)21(30)28(11-24-20)10-18-26-19(27-31-18)13-4-7-16(22)17(23)8-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOUSKGJQMXJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table compares the target compound with structurally similar pyrazolo[3,4-d]pyrimidinones:
Physicochemical and Pharmacological Insights
- Solubility: Compounds with polar groups like morpholino (Example 85) or thiazole (Example 2) exhibit higher aqueous solubility than the target compound, which relies on the p-tolyl group for lipophilic balance .
- Binding Affinity : Fluorine atoms in Examples 2 and 33 enhance binding to hydrophobic enzyme pockets via halogen bonding, a feature shared with the target compound’s 4-chloro-3-fluorophenyl group .
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrazolo[3,4-d]pyrimidin-4(5H)-one core in this compound?
- Methodological Answer: The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold can be synthesized via cyclocondensation reactions. For example, a substituted pyrazole-4-carbaldehyde intermediate is condensed with a urea derivative under acidic conditions (e.g., POCl₃) to form the fused pyrimidinone ring. Key steps include optimizing reaction time (12–24 hours) and temperature (80–120°C) to prevent side-product formation. Characterization via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (pyrimidinone proton at δ 8.2–8.5 ppm) confirms the core structure .
Q. How can researchers validate the purity and structural integrity of intermediates during synthesis?
- Methodological Answer: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress, while high-performance liquid chromatography (HPLC) (C18 column, acetonitrile/water gradient) quantifies purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies functional groups, such as the oxadiazole methylene bridge (δ 4.5–5.0 ppm in ¹H NMR) and pyrazolo-pyrimidinone carbonyl (δ 160–165 ppm in ¹³C NMR) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer: Initial screening involves in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (0.1–100 µM). Antimicrobial activity can be tested using broth microdilution (MIC against S. aureus or E. coli), with resazurin as a viability indicator .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties relevant to target binding?
- Methodological Answer: DFT calculations (B3LYP/6-311G** basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Electrostatic potential maps identify nucleophilic/electrophilic regions, correlating with kinase ATP-binding pockets. Mulliken charges on the oxadiazole nitrogen (e.g., −0.45 e) highlight potential hydrogen-bonding interactions. Validation against X-ray crystallography or docking studies (AutoDock Vina) refines predictions .
Q. What strategies resolve contradictory bioactivity data across cell lines or assay conditions?
- Methodological Answer: Discrepancies in IC₅₀ values (e.g., 2 µM vs. 20 µM) may arise from cell permeability or off-target effects. Use orthogonal assays:
- Compare 2D vs. 3D cell culture models (e.g., spheroids) for cytotoxicity.
- Perform thermal shift assays (TSA) to confirm target engagement.
- Validate selectivity via kinome-wide profiling (e.g., KINOMEscan®). Adjust buffer conditions (e.g., ATP concentration) to mimic physiological environments .
Q. How can structure-activity relationship (SAR) studies optimize the oxadiazole substituent?
- Methodological Answer: Systematically replace the 4-chloro-3-fluorophenyl group with bioisosteres (e.g., 4-CF₃, 3,4-diCl) and assess potency. Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl groups. Measure logP (HPLC) and aqueous solubility (shake-flask method) to correlate hydrophobicity with membrane permeability. SAR trends may reveal that electron-withdrawing groups enhance kinase inhibition .
Q. What analytical techniques identify degradation products under stress conditions?
- Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-MS/MS (Q-TOF) with ESI+ ionization identify major degradants. For example, oxidative cleavage of the oxadiazole ring generates a carboxylic acid derivative (m/z +16). Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation kinetics using Arrhenius modeling .
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